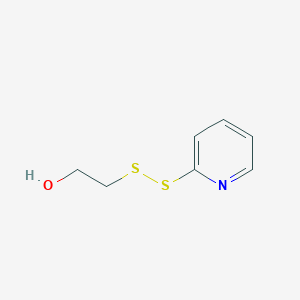

![molecular formula C15H12Cl2N2 B3008160 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole CAS No. 714260-94-3](/img/structure/B3008160.png)

1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 1-methylbenzimidazole derivatives can be synthesized by reacting substituted o-phenylenediamines with formaldehyde in the presence of hydrochloric acid and ethanol . This method can yield various substituted benzimidazoles, depending on the starting diamine used. Another approach involves the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to a series of reactions that can produce different benzimidazole derivatives . Although these methods do not directly describe the synthesis of this compound, they provide a foundation for synthesizing substituted benzimidazoles that could be adapted for this specific compound.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of a 1,2-dihydro-4-hydroxymethyl-pyrimido[1,2-a]benzimidazol-2-one derivative was confirmed by X-ray analysis . Similarly, the spectral study of 1-methylbenzimidazoles, including the use of lanthanide shift reagents, can provide insights into the substitution patterns on the benzene ring and the complexation at specific nitrogen atoms in the benzimidazole ring .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. Oxidation reactions with m-chloroperoxybenzoic acid have been shown to produce hydroxylated and oxo derivatives of 1-methylbenzimidazole, depending on the pKa of the starting material . Additionally, the synthesis of 1-(pyridine-3-methyl)-2-ethylbenzimidazole demonstrates the reactivity of 2-ethylbenzimidazole with chloromethylpyridine, suggesting that similar reactions could be used to introduce chlorophenylmethyl groups into the benzimidazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents attached to the core structure. The reactivity, stability, and solubility of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall molecular geometry. The antibacterial activity of 1-(pyridine-3-methyl)-2-ethylbenzimidazole against various bacteria and fungi indicates that specific benzimidazole derivatives can have significant biological properties .

Wissenschaftliche Forschungsanwendungen

Environmental Science Applications

- Occurrence and Fate in Aquatic Environments : Parabens, structurally related to 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental persistence of such compounds, their biodegradation, and potential for forming halogenated by-products when reacting with chlorine, raising concerns about their long-term environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Medicinal Chemistry and Pharmacology

- Synthetic Procedures and Biological Interest : The synthesis and biological activities of benzazoles, including compounds structurally related to this compound, have been a focal point in medicinal chemistry. These compounds exhibit a wide range of biological activities, highlighting the importance of synthetic advancements in developing new pharmacophores for therapeutic applications (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Toxicology

- Toxicological Impact of Related Compounds : Studies on the toxicological profiles of compounds such as chlorophenols and benzophenones, which share some structural similarities with this compound, provide insights into the potential toxic effects, environmental persistence, and risk they pose to human health and ecosystems. These studies underscore the importance of understanding the toxicology of chemical compounds for ensuring environmental and public health safety (Kim & Choi, 2014; Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Environmental Toxicology and Risk Assessment

- Ecological Risks in Aquatic Environments : The widespread use of certain chemicals in consumer products, including those structurally related to this compound, has led to their detection in various environmental compartments. Research focusing on their occurrence, ecological risks, and toxic effects is crucial for assessing the environmental impact and guiding regulatory policies to mitigate potential risks (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Eigenschaften

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c1-10-18-14-7-2-3-8-15(14)19(10)9-11-12(16)5-4-6-13(11)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPSBOAIMJRSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)